molecular formula C10H9NO6S2 B085524 2-Amino-1,5-naphthalenedisulfonic acid CAS No. 117-62-4

2-Amino-1,5-naphthalenedisulfonic acid

Cat. No. B085524
CAS RN: 117-62-4
M. Wt: 303.3 g/mol
InChI Key: YAIKCRUPEVOINQ-UHFFFAOYSA-N
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Description

2-Amino-1,5-naphthalenedisulfonic acid is a compound of interest due to its role in the synthesis of various derivatives and its involvement in multiple chemical reactions. The compound serves as a critical intermediate in the manufacturing of dyes, pigments, and potentially pharmaceuticals, highlighting its importance in chemical synthesis and industrial applications.

Synthesis Analysis

The synthesis of naphthalenedisulfonic acid derivatives, including compounds structurally related to 2-Amino-1,5-naphthalenedisulfonic acid, often involves complex reactions that can include sulfonation, nitration, and amination steps. For instance, a method for preparing similar compounds involves the reaction of naphthol with aromatic aldehydes and aminopyrimidine, catalyzed by p-toluenesulfonic acid, demonstrating the diverse synthetic routes available for such compounds (Anary‐Abbasinejad et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Amino-1,5-naphthalenedisulfonic acid derivatives has been extensively studied using techniques like crystallography. These studies reveal the presence of zwitterionic structures in some derivatives, where sulfonate and amino groups form internal salts. Such structures significantly influence the compound's solubility and reactivity (Smith et al., 2004).

Chemical Reactions and Properties

Naphthalenedisulfonic acid derivatives participate in various chemical reactions, including those leading to the synthesis of anti-HIV agents. These compounds exhibit inhibitory effects on HIV-induced cytopathogenicity and enzyme activities, showcasing their potential in pharmaceutical applications (Mohan et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of 2-Amino-1,5-naphthalenedisulfonic acid in different environments. These properties are determined by the compound's molecular structure and are essential for its application in various chemical processes.

Chemical Properties Analysis

Chemical properties like acidity, basicity, reactivity towards electrophiles or nucleophiles, and the ability to form salts or zwitterions are pivotal for 2-Amino-1,5-naphthalenedisulfonic acid. These characteristics influence its use in synthesizing more complex molecules, highlighting its versatility in organic synthesis.

Scientific Research Applications

  • Anti-HIV Agents : Certain derivatives of 2-Amino-1,5-naphthalenedisulfonic acid have been synthesized and evaluated for their inhibitory effects against HIV-1 and HIV-2. These derivatives have shown promising results in inhibiting virus-induced cytopathogenicity, giant cell formation, and reverse transcriptase activity, representing new leads for anti-HIV agent development (Mohan, Singh, & Baba, 1991).

  • Pharmaceutical Research : Novel naphthalenedisulfonic acid derivatives have been synthesized and evaluated against various stages of HIV-1, showing activity in non-toxic concentrations and representing a new class of non-nucleoside anti-HIV-1 compounds (Mohan, Singh, & Baba, 1991).

  • Environmental Analysis : Techniques have been developed using 2-Amino-1,5-naphthalenedisulfonic acid for the extraction and determination of highly water-soluble benzene- and naphthalenesulfonates in industrial wastewaters, critical for monitoring and treating environmental pollutants (Alonso, Castillo, & Barceló, 1999).

  • Crystallography and Material Science : The compound has been used in the study of crystal structures, such as in zwitterionic forms and in various complexes, which is essential for understanding the chemical and physical properties of materials (Smith, Wermuth, Young, & White, 2004).

  • Synthetic Chemistry : 2-Amino-1,5-naphthalenedisulfonic acid has been used as an intermediate in the synthesis of other complex compounds, demonstrating its importance in chemical synthesis and industrial applications (Wang & Wei, 2008).

  • Environmental Degradation Studies : Investigations into the oxidative degradation of 2-Amino-1,5-naphthalenedisulfonic acid in water solutions have been conducted to understand how to effectively break down this pollutant, which is resistant to environmental breakdown and microbial treatment (Ravera et al., 2009).

Safety And Hazards

While specific safety and hazard information for 2-Amino-1,5-naphthalenedisulfonic acid is not available, general safety measures for handling chemicals should be followed. These include wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

2-aminonaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIKCRUPEVOINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045040
Record name 2-Aminonaphthalene-1,5-disulphonic acid
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,5-naphthalenedisulfonic acid

CAS RN

117-62-4, 19532-03-7
Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 2-amino-
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Record name 2-Aminonaphthalene-1,5-disulphonic acid
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Record name 2-aminonaphthalene-1,5-disulphonic acid
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Record name Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate
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Record name 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

31.9 g of 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid are dissolved in 400 ml of water under neutral conditions. 300 g of ice are then added, and 8.8 ml of trifluorotriazine are run in while maintaining a pH of 4.0 to 4.5 with 15% strength sodium carbonate solution. Stirring is continued for 5 minutes, and a neutral solution of 17.3 g of m-sulphanilic acid is then added while maintaining a pH of 5.0 to 5.5 with 15% strength sodium carbonate solution. During acylation, the temperature is allowed to rise to 15° to 20°. A diazo compound obtained in the usual manner by diazotisation of 30.3 g of 2-aminonaphthalene-1,5-disulphonic acid is added to the resulting solution of the reaction product of the formula ##STR15## at 5° to 10°, while simultaneously maintaining the pH at 7.0 to 7.5 by sprinkling in sodium bicarbonate. After coupling is complete, the dyestuff of the formula ##STR16## is salted out, filtered off with suction, dried and milled.
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are subjected to a condensation reaction with trifluorotriazine as described in Example 1. 5.0 g of ethylenediamine are added to the solution of the resulting difluorotriazine compound at 0°, a pH of 5.5-6.5 being maintained. The condensation has ended after 2 to 3 hours. A diazo compound obtained by the customary route by diazotisation of 30.3 g of 2-amino-naphthalene-1,5-disulphonic acid is added to the reaction product of the formula ##STR20## which is largely present as a suspension, the pH simultaneously being kept at pH 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR21## which has precipitated as a sparingly soluble product, is filtered off with suction and stirred in 1 l of water again. 16.9 g of 2,4,6-trifluoro-5-chloro-pyrimidine are added dropwise at 0°-5°, during which a pH of 7.5-8.0 is maintained with dilute sodium hydroxide solution. The dyestuff dissolves during the condensation reaction. When the condensation has ended (thin layer chromatogram), the dyestuff is salted out, filtered off with suction, dried and ground. The red powder dissolves readily in water and dyes cotton a clear scarlet (colour code number 6).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
difluorotriazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
45
Citations
KJ Wilson, P Hunziker, GJ Hughes - FEBS letters, 1979 - core.ac.uk
Since the introduction of automatic liquid-phase sequencing by Edman and Begg [11, methods for either increasing the number of residues determined per run [2-41 or for the sequence …
Number of citations: 15 core.ac.uk
J Kuijt, E de Rijke, UAT Brinkman, C Gooijer - Analytica chimica acta, 2000 - Elsevier
Dynamically quenched phosphorescence detection — an attractive alternative for absorption detection in capillary electrophoresis (CE), especially if analytes with low absorptivities are …
Number of citations: 5 www.sciencedirect.com
AI Del Río, J Molina, J Bonastre, F Cases - Chemosphere, 2009 - Elsevier
The electrochemical treatment of wastewaters from textile industry is a promising treatment technique for substances which are resistant to biodegradation. This paper presents the …
Number of citations: 67 www.sciencedirect.com
MC Alonso, D Barceló - Analytica Chimica Acta, 1999 - Elsevier
This paper presents a protocol for the determination of a class of polar, ionic and highly water-soluble organic pollutants: benzene- and naphthalenesulfonic acids, compounds widely …
Number of citations: 83 www.sciencedirect.com
B Dietzschold, TJ Wiktor, R Macfarlan… - Journal of …, 1982 - Am Soc Microbiol
After rabies virus glycoprotein was treated with CNBr, the peptide mixture was fractionated by preparative sodium dodecyl sulfate-polyacrylamide gel electrophoresis. CNBr-cleaved …
Number of citations: 95 journals.asm.org
SN Dixit, CL Mainardi, JM Seyer, AH Kang - Biochemistry, 1979 - ACS Publications
SN Dixit,** CL MainardV JM Seyer, and AB Kang abstract: The amino acid sequence of the 112 residues from the amino terminus of «2-CB5 from chick skin collagen was determined by …
Number of citations: 67 pubs.acs.org
SN Dixit, JM Seyer, AH Kang, J Gross - Biochemistry, 1978 - ACS Publications
The amino acidsequence of the peptide al (I)-CB6B, the carboxyl-terminal peptide containing 91 residues of al (I) chain of chick skin collagen, is described. The amino acid sequence …
Number of citations: 4 pubs.acs.org
AH Kang, SN Dixit, C Corbett, J Gross - Journal of Biological Chemistry, 1975 - Elsevier
The amino acid sequences of chick skin alpha1-CB4 and alpha1-CB5 have been determined by automated Edman degradation of the intact peptides and of their tryptic and …
Number of citations: 15 www.sciencedirect.com
SN Dixit, AH Kang, J Gross - Biochemistry, 1975 - ACS Publications
The amino acid sequence of al-CB3, a peptide containing 149 residues obtained from the central portion of the a 1 (1) chain of chick skin collagen by cyanogen bromide cleavage, has …
Number of citations: 18 pubs.acs.org
BJ Brüschweiler, C Merlot - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
Azo dyes represent the by far most important class of textile dyes. Their biotransformation by various skin bacteria may release aromatic amines (AAs) which might be dermally …
Number of citations: 272 www.sciencedirect.com

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